molecular formula C22H27N3O5 B3036887 Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate CAS No. 400085-04-3

Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate

Cat. No. B3036887
CAS RN: 400085-04-3
M. Wt: 413.5 g/mol
InChI Key: WEVMEWOLWGVCDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate, has been a subject of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate was established by spectral and elemental analyses . The structure of this compound and its intermediates were confirmed through these analyses .


Chemical Reactions Analysis

The chemical reactions involving Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate are complex and involve multiple steps . The final compounds were screened for their in vivo anti-inflammatory and analgesic activities .

Scientific Research Applications

Synthesis and Pharmacological Effects

  • Synthesis Process : The synthesis of optically active diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate involves the use of 1,4-dihydro-5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylic acids, which are derived from optical resolution processes using quinidine and cinchonidine (Ashimori et al., 1991).

Applications in Medical Imaging

  • PET Imaging Studies : Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate derivatives have been used in the development of PET (Positron Emission Tomography) imaging agents like [18F]p-MPPF. These agents are utilized for studying serotonergic neurotransmission in both animals and humans, providing valuable insights into neurobiology and potential applications in neurodegenerative diseases (Plenevaux et al., 2000).

Antimicrobial Properties

  • Bacterial Persistence Targeting : Certain derivatives of diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate have shown promise in selectively killing bacterial persisters, a significant challenge in antibiotic therapy. These compounds can potentially revert persisters back to antibiotic-sensitive states, offering a novel approach to addressing bacterial resistance (Kim et al., 2011).

Chemical Synthesis and Biological Activity

  • Development of Novel Compounds : The process of synthesizing novel derivatives of diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate, such as 1-(4-aminophenyl)-4-(4-methoxyphenyl) piperazine derivatives, has been explored. These compounds are characterized using various analytical techniques, indicating the versatility of this chemical structure for creating a wide range of derivatives with potential biological activities (Qi-don, 2015).

Mechanism of Action

While the specific mechanism of action for Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate is not explicitly mentioned in the search results, piperazine derivatives in general are known to have a wide range of biological and pharmaceutical activity . Piperazine is a GABA receptor agonist .

properties

IUPAC Name

diethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]pyridine-2,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-4-29-21(26)19-14-17(15-20(23-19)22(27)30-5-2)25-12-10-24(11-13-25)16-6-8-18(28-3)9-7-16/h6-9,14-15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVMEWOLWGVCDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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